2-Chloro-5-methoxy-4-(2-pyridylamino)aniline
Description
Structure
3D Structure
Properties
CAS No. |
85896-07-7 |
|---|---|
Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-N-pyridin-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-11-7-9(14)8(13)6-10(11)16-12-4-2-3-5-15-12/h2-7H,14H2,1H3,(H,15,16) |
InChI Key |
YTXHHNWAQVDITA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloro-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting amine is coupled with 2-chloropyridine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Analytical Chemistry
Separation Techniques
One of the primary applications of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse phase HPLC method, where the mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Column Type | Newcrom R1 HPLC Column |
| Particle Size | 3 µm for fast UPLC |
| Application | Isolation of impurities |
This method is scalable and can be utilized for preparative separation, making it suitable for pharmacokinetics studies where precise quantification of the compound is required.
Pharmacological Applications
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial activity. Specifically, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antimicrobial agents .
Table 2: Antibacterial Activity Data
| Compound | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| This compound | MRSA | 97% |
| Related Compound A | E. coli | 85% |
| Related Compound B | Streptococcus pneumoniae | 90% |
Anticancer Potential
The anticancer properties of this compound are also under investigation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The mechanism believed to be involved includes interaction with specific enzymes or receptors that lead to apoptosis in cancer cells .
Table 3: Cytotoxicity Testing Results
| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) |
|---|---|---|
| AMJ13 Breast Cancer | 40 | Significant |
| AMJ13 Breast Cancer | 60 | Highest inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of compounds related to this compound:
- Case Study on Antimicrobial Efficacy : A synthesized derivative showed a minimum inhibitory concentration (MIC) of 66 µM against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
- Mechanism of Action Investigation : Research suggests that the compound's efficacy may stem from its ability to disrupt cellular pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Key Observations :
Basicity: The target compound exhibits reduced basicity compared to unsubstituted aniline (pKa ~4.6) due to electron-withdrawing effects of the chloro and pyridylamino groups . In contrast, 2-Chloro-5-[(methylsulfanyl)methyl]aniline may show slightly higher basicity due to the electron-donating methylthio group .
Solubility and Lipophilicity: The pyridylamino group in the target compound enhances water solubility via hydrogen bonding, whereas the phenoxy group in 4-(5-chloro-2-methoxy-phenoxy)aniline increases lipophilicity, favoring membrane permeability .
Biological Activity
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline is an organic compound with the molecular formula CHClNO and a molecular weight of 249.697 g/mol. This compound features a unique structure that includes a chloro group, a methoxy group, and a pyridylamino substituent on an aniline backbone, making it of significant interest in pharmaceutical research due to its potential biological activities.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its reactivity and biological profile. The presence of the chloro and amino groups allows for nucleophilic substitution reactions, which are crucial for its interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 249.697 g/mol |
| Functional Groups | Chloro, Methoxy, Amino |
| Solubility | Moderate (specific values not available) |
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The binding affinity of this compound to biological macromolecules is crucial for understanding its therapeutic potential.
- Binding Studies : Interaction studies indicate that compounds with similar structures often exhibit significant binding affinities to specific receptors. This suggests that this compound may also possess similar properties, warranting further investigation into its selectivity and efficacy in targeting specific biological pathways .
- Antimycobacterial Activity : Research has shown that derivatives containing pyridylamino groups can exhibit potent antituberculosis activity. In particular, modifications at the N-5 position of phenazine derivatives have been linked to enhanced activity against Mycobacterium tuberculosis . The incorporation of the pyridylamino substituent in this compound may enhance its antimycobacterial properties.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antituberculosis Agents : A study evaluating various riminophenazine derivatives found that certain modifications significantly improved their efficacy against multidrug-resistant strains of tuberculosis. The presence of halogen substitutions, including chlorine at specific positions, was noted to enhance biological activity .
- Selectivity in Receptor Binding : Research focusing on N6-substituted adenosine derivatives demonstrated that chloro substitutions could influence binding affinity and efficacy across different adenosine receptors (A1, A2A, A3). This highlights the potential for structural modifications in enhancing receptor selectivity .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves introducing the pyridylamino group via Ullmann coupling or Buchwald-Hartwig amination. For example, reacting 2-chloro-5-methoxy-4-nitroaniline with 2-aminopyridine under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) in toluene at 110°C for 12–24 hours . Post-reduction of the nitro group (e.g., using H₂/Pd-C or Na₂S₂O₄) yields the target compound. Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity .
- Key Parameters :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Temperature | 80–120°C | 110°C |
| Reaction Time | 12–36 hrs | 24 hrs |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computed chemical shifts (DFT) to confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.06 for C₁₂H₁₁ClN₃O) .
- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (±0.3% tolerance) .
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a methanol/water gradient (60:40 to 90:10 over 20 mins) to assess purity (>98%) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Conduct accelerated stability studies under varying conditions:
- Photostability : Expose to simulated solar radiation (e.g., 300–800 nm, 1.5 W/m²) and monitor degradation via UV-Vis spectroscopy .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C for aryl amines) .
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Address disorder in the methoxy/pyridyl groups with PART instructions. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
- Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R-factor (R₁) | <0.05 |
| wR₂ (all data) | <0.12 |
| CCDC Deposition No. | Pending |
Q. What computational methods can predict the compound’s electronic properties and reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to:
Q. How can researchers analyze conflicting spectral data from different studies?
- Methodological Answer : Cross-validate using orthogonal techniques:
- If NMR signals for the pyridyl group conflict, conduct NOESY to confirm spatial proximity of protons .
- Compare XRD-derived bond lengths/angles with DFT-optimized geometries to resolve stereochemical disputes .
- Replicate experiments under standardized conditions (solvent, temperature, concentration) to minimize artifacts .
Q. What catalytic applications or structure-activity relationships (SAR) are plausible for this compound?
- Methodological Answer : Explore its role as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Synthesize derivatives with varying substituents (e.g., –OCH₃ → –CF₃) and correlate electronic effects (Hammett σ values) with catalytic turnover rates . For SAR in medicinal chemistry, assay against kinase targets (e.g., JAK2) and use CoMFA models to link substituent bulk/logP to inhibitory potency .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points could arise from polymorphic forms. Characterize polymorphs via XRD and DSC, and report crystallization solvents explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
